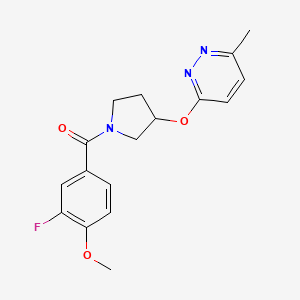
(3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone represents a complex molecular structure that is integral to various research and industrial applications. This compound is characterized by its unique combination of fluoro, methoxy, pyridazin, and pyrrolidin groups, which contribute to its diverse chemical behavior and potential for scientific study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that incorporate specific functional groups into the molecular structure. Initial synthesis may include nucleophilic substitution reactions to introduce the fluoro and methoxy groups into the phenyl ring. Subsequent steps involve forming the pyrrolidin and pyridazin moieties via cyclization reactions. The precise reaction conditions, such as temperature, pressure, and solvents, must be meticulously controlled to ensure high yield and purity of the final product.
Industrial Production Methods:
In industrial settings, the production of this compound often employs continuous flow chemistry techniques to enhance efficiency and scalability. Large-scale reactors and automated systems enable consistent reaction conditions and product isolation, which are critical for producing the compound in bulk quantities for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the methoxy group, potentially leading to the formation of hydroxylated derivatives.
Reduction: The pyridazin ring can participate in reduction reactions, yielding dihydropyridazin analogs.
Substitution: The fluoro and methoxy groups on the phenyl ring allow for various electrophilic and nucleophilic substitution reactions, creating a wide array of functionalized derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution reactions often utilize reagents such as halogenated compounds, bases, or acids.
Major Products:
The primary products from these reactions include hydroxylated, reduced, and substituted derivatives that exhibit unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It is also utilized in reaction mechanism studies to understand the behavior of pyrrolidin and pyridazin systems.
In biological research, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicinal chemists explore this compound for its therapeutic potential, particularly in the development of novel medications that target specific biological pathways. Its structural attributes allow for high specificity in drug design.
In the industrial sector, this compound finds applications in the production of specialty chemicals, coatings, and advanced materials. Its unique properties make it suitable for creating compounds with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone largely depends on its interaction with molecular targets. Its structure allows it to bind to specific enzymes or receptors, modulating their activity. The fluoro group often enhances binding affinity through interactions with hydrophobic pockets, while the methoxy group can engage in hydrogen bonding. The pyrrolidin and pyridazin rings contribute to the overall conformational stability and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combination of fluoro, methoxy, pyridazin, and pyrrolidin groups. Other compounds might only include one or two of these functional groups, limiting their chemical reactivity and range of applications.
List of Similar Compounds:
(3-Chloro-4-methoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-ethoxyphenyl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-((6-chloropyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Hope this deep dive into this compound gives you the insights you need.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-11-3-6-16(20-19-11)24-13-7-8-21(10-13)17(22)12-4-5-15(23-2)14(18)9-12/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVODWRLSZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














